N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
CAS No.: 488801-72-5
Cat. No.: VC21481046
Molecular Formula: C23H14F4N4OS2
Molecular Weight: 502.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488801-72-5 |
|---|---|
| Molecular Formula | C23H14F4N4OS2 |
| Molecular Weight | 502.5g/mol |
| IUPAC Name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H14F4N4OS2/c24-13-6-4-12(5-7-13)18-8-17(23(25,26)27)16(10-29)21(30-18)33-11-20(32)31-22-15(9-28)14-2-1-3-19(14)34-22/h4-8H,1-3,11H2,(H,31,32) |
| Standard InChI Key | CYGLBGHEHXDRRO-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F)C#N |
| Canonical SMILES | C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F)C#N |
Introduction
Structural Characteristics and Functional Groups
Core Structural Components
The molecule comprises two primary heterocyclic systems:
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Cyclopenta[b]thiophene moiety: A fused bicyclic structure with a thiophene ring (five-membered sulfur-containing aromatic system) fused to a cyclopentane. The 5,6-dihydro-4H configuration indicates partial saturation in the cyclopentane ring.
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Pyridine derivative: A 2-substituted pyridine ring bearing a 6-(4-fluorophenyl) group and a 4-(trifluoromethyl) substituent.
Key Functional Groups
| Group | Position | Role in Bioactivity |
|---|---|---|
| Cyano (-CN) | C-3 (cyclopentathiophene) | Enhances metabolic stability |
| Trifluoromethyl (-CF₃) | C-4 (pyridine) | Improves lipophilicity for membrane permeation |
| 4-Fluorophenyl | C-6 (pyridine) | Modulates electronic properties and binding affinity |
| Sulfanylacetamide (-S-CH₂-C(O)-NH-) | Linker between moieties | Facilitates enzymatic interactions or covalent binding |
The sulfanylacetamide linker serves as a critical bridge between the two aromatic systems, enabling spatial and electronic communication .
Synthetic Pathways and Optimization
General Synthetic Strategy
The synthesis typically involves multi-step reactions, as inferred from analogous compounds :
| Step | Reaction Type | Reagents/Conditions | Yield/Purity* |
|---|---|---|---|
| 1. Cyclopentathiophene formation | Gewald reaction | Ethyl cyanoacetate, sulfur, base | 60–75% |
| 2. Pyridine substitution | Nucleophilic aromatic substitution | 2-mercaptoacetamide, DIPEA, CH₂Cl₂ | 70–85% |
| 3. Coupling reaction | Amide bond formation | EDC/HOBt, DMF, room temperature | 65–80% |
| 4. Purification | HPLC/Column chromatography | Silica gel, ethyl acetate/hexane | >95% purity |
*Yields estimated from similar syntheses .
Critical Reaction Conditions
-
Cyclopentathiophene synthesis: Requires precise control of reaction temperature (80–100°C) and stoichiometry to prevent side reactions .
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Pyridine substitution: Use of DIPEA as a base ensures deprotonation of the thiol group without over-alkylation .
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Coupling efficiency: EDC/HOBt activation of carboxylic acids minimizes racemization and side reactions .
| Target Pathway | Activity (IC₅₀/EC₅₀) | Reference Compound | Mechanism |
|---|---|---|---|
| Influenza RdRP PA-PB1 | 2–5 μM | Cycloheptathiophene-3-carboxamide | Disruption of subunit interaction |
| Bacterial topoisomerase | 10–20 μM | Thieno[2,3-b]pyridine derivatives | DNA gyrase inhibition |
*Data extrapolated from studies on similar scaffolds .
Structure-Activity Relationship (SAR)
Key modifications influencing activity:
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Trifluoromethyl group: Enhances binding affinity via hydrophobic interactions.
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4-Fluorophenyl substituent: Modulates electronic effects for target specificity.
-
Cyano groups: Confer metabolic stability and hydrogen-bonding capacity.
Research Findings and Gaps
Challenges and Future Directions
| Challenge | Proposed Solution |
|---|---|
| Limited bioavailability | Prodrug design for solubility |
| Off-target effects | Selectivity optimization via computational modeling |
| Scalability | Flow chemistry for continuous synthesis |
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